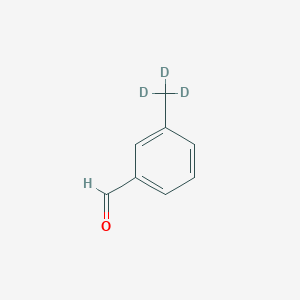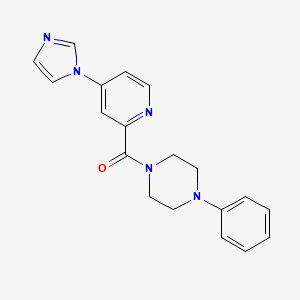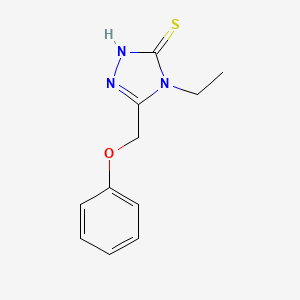
3-(Trideuteriomethyl)benzaldehyde
説明
3-(Trideuteriomethyl)benzaldehyde is a derivative of benzaldehyde, which is an organic compound consisting of a benzene ring with a formyl substituent . It is among the simplest aromatic aldehydes and one of the most industrially useful . It is a colorless liquid with a characteristic almond-like odor .
Synthesis Analysis
The synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure, has been reported . The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .Molecular Structure Analysis
The molecular structure of 3-(Trideuteriomethyl)benzaldehyde is similar to that of benzaldehyde, which consists of a benzene ring with a formyl substituent . The formyl group consists of a carbon double-bonded to an oxygen atom and single-bonded to a hydrogen atom .Chemical Reactions Analysis
The chemical reactions involving 3-(Trideuteriomethyl)benzaldehyde could be similar to those of benzaldehyde. For instance, benzaldehyde can undergo a benzoin condensation, which is a reaction that converts two molecules of an aldehyde to an alpha-hydroxy ketone . This reaction requires a catalyst and is often performed with cyanide ion .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Trideuteriomethyl)benzaldehyde would be similar to those of benzaldehyde. Physical properties include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .科学的研究の応用
Synthesis of Labeled Benzaldehydes for Organic Chemistry :Benzaldehydes, including derivatives like 3-(Trideuteriomethyl)benzaldehyde, are crucial in synthetic organic chemistry. They serve as fundamental building blocks for creating a variety of natural products and pharmaceutical drugs. A general methodology for synthesizing highly functionalized 2H and 13C labeled benzaldehydes, which could include 3-(Trideuteriomethyl)benzaldehyde, offers significant advancements in organic synthesis (Boga, Alhassan, & Hesk, 2014).
Application in Ionic Liquid-Based Organic Reactions :Benzaldehydes are used in advanced undergraduate projects involving green chemistry. An example includes the Knoevenagel condensation between benzaldehyde and malononitrile in an ionic liquid environment. Such studies help undergraduates experience innovative ideas in chemical research and sustainable practices (Verdía, Santamarta, & Tojo, 2017).
Catalytic Properties in Metal-Organic Frameworks :The catalytic properties of metal-organic frameworks like Cu3(BTC)2 involve interactions with benzaldehydes. The framework's structure and stability are significant when exploring benzaldehyde's chemisorption, activation, and catalytic applications in liquid phase reactions (Schlichte, Kratzke, & Kaskel, 2004).
Role in Photocatalysis and Environmental Applications :The photolysis of benzaldehydes, including isotopically labeled variants, is a critical area of study. They are explored for their reactivity in various solvents and their role in photochemical reactions, which have implications in environmental science and photocatalytic processes (Atkins et al., 1973).
Importance in Flavor and Fragrance Industries :Benzaldehydes, including its derivatives, are crucial in the flavor and fragrance industries. Their bioproduction, as exemplified by the transformation of benzyl alcohol to benzaldehyde by Pichia pastoris in bioreactors, is a significant area of research. This showcases the blend of biotechnology with traditional chemical processes (Craig & Daugulis, 2013).
Structural and Spectroscopic Analysis in Material Science :Detailed structural and spectroscopic studies of benzaldehydes are essential in material science, especially in understanding their molecular structures and vibrational properties. Such studies provide insights into their applications in developing new materials and chemical compounds (Yadav, Sharma, & Kumar, 2018).
Innovations in Catalytic Reactions and Synthesis :Benzaldehydes play a role in various catalytic reactions, such as the selective oxidation of benzyl alcohol to benzaldehyde using novel catalysts. This process is significant for its applications in the chemical industry, demonstrating the versatility of benzaldehydes in catalytic processes (Iraqui, Kashyap, & Rashid, 2020).
Safety And Hazards
While specific safety data for 3-(Trideuteriomethyl)benzaldehyde is not available, it’s important to handle similar compounds with care. For instance, benzaldehyde is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid contact with skin and eyes .
将来の方向性
The future directions for the use of 3-(Trideuteriomethyl)benzaldehyde could involve its use in the synthesis of more complex organic molecules. For example, a recent study reported the synthesis of bacteriochlorins bearing four trideuteriomethyl groups . The study highlighted the potential of such compounds in probing energy-transduction processes akin to those carried out by native bacteriochlorophylls in photosynthetic systems .
特性
IUPAC Name |
3-(trideuteriomethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7-3-2-4-8(5-7)6-9/h2-6H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWYEQOVUDKZNU-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trideuteriomethyl)benzaldehyde | |
CAS RN |
111870-53-2 | |
| Record name | 3-(2H3)methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2751087.png)





![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751097.png)
![2-(2-chlorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2751099.png)




![3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2751107.png)
![2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2751109.png)